molecular formula C7H9NOS B183763 (2-Cyclopropylthiazol-4-yl)methanol CAS No. 135207-09-9

(2-Cyclopropylthiazol-4-yl)methanol

Cat. No. B183763
M. Wt: 155.22 g/mol
InChI Key: VKWKFTDGZIIVGT-UHFFFAOYSA-N
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Patent
US05405861

Procedure details

In chloroform (10 ml) was dissolved 2-cyclopropyl-4-hydroxymethylthiazole (0.9 g), to which was added dropwise, under ice-cooling, thionyl chloride (0.68 ml), followed by stirring for 30 minutes at room temperature. Excess thionyl chloride was distilled off under reduced pressure. To the residue was added diethyl ether to yield 2-cyclopropyl-4-chloromethyl thiazole hydrochloride (1.1 g) as pale brown powder. m.p. 108°-110° C.
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[S:5][CH:6]=[C:7]([CH2:9]O)[N:8]=2)[CH2:3][CH2:2]1.S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[ClH:13].[CH:1]1([C:4]2[S:5][CH:6]=[C:7]([CH2:9][Cl:13])[N:8]=2)[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.68 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
C1(CC1)C=1SC=C(N1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to which was added dropwise, under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
Excess thionyl chloride was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.C1(CC1)C=1SC=C(N1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.